Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Medicinal Chemistry ADME Prediction Building Block Selection

Replace generic azetidine mono-alcohols or 2,4-diol regioisomers with the precise 3,3-bis(hydroxymethyl) scaffold (CAS 1016233-08-1) to achieve measurable ΔLogP ≈ -1.2 and 41% higher tPSA (70.0 Ų). - Two equivalent -CH2OH handles for orthogonal derivatization - Rigid, achiral, Fsp3=0.90 for enhanced metabolic stability - Validated in ERK inhibitor patents & azetidine-3-carboxylic acid synthesis (EP 0199413)

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1016233-08-1
Cat. No. B3071995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
CAS1016233-08-1
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CO)CO
InChIInChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3
InChIKeyGAXAFYOXCGGDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate: Core Profile


Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1016233-08-1) is an N-Boc-protected, geminally disubstituted azetidine building block with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol [1]. Its structure features a strained four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and two chemically equivalent hydroxymethyl (-CH2OH) groups attached to the C3 position. This symmetric, bifunctional architecture provides two primary alcohol handles for orthogonal derivatization while maintaining a compact, rigid scaffold with a high fraction of sp3-hybridized carbons (Fsp3 = 0.90) and a calculated topological polar surface area (tPSA) of 70 Ų [2].

Symmetric geminal diol scaffold for orthogonal derivatization from a single azetidine core

High sp³ fraction (Fsp₃ ≈ 0.90) supports 3D lead optimization and scaffold hopping

Boc-protected nitrogen enables selective deprotection and downstream functionalization

Substitution Risks for tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate


The assumption that other Boc-protected azetidine alcohols or diols can be substituted for CAS 1016233-08-1 without consequence is not supported by physicochemical or synthetic data. This compound's specific differentiation arises from the geminal (3,3-) arrangement of its two hydroxymethyl groups, a feature absent in mono-hydroxymethyl analogs such as 1-Boc-azetidine-3-yl-methanol (CAS 142253-56-3) and regioisomeric diols such as cis- or trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylates (CAS 1036262-52-8 and 1036262-54-0) [1]. This substitution pattern yields quantifiably different logP values, hydrogen bond donor counts, and synthetic entry points, meaning that replacement with a structurally related analog alters compound lipophilicity, scaffold rigidity, and derivatization pathways in ways that are measurable and often detrimental to project outcomes. The following evidence guide documents precisely where these differences manifest.

Mono-hydroxymethyl analogs alter lipophilicity profile

Replacing with 3-(hydroxymethyl) azetidine (CAS 142253-56-3) shifts logP by over 1 log unit and reduces tPSA by ~41%, changing solubility and permeability predictions.

2,4-Regioisomers lack C₂ symmetry and bidentate geometry

cis/trans 2,4-bis(hydroxymethyl) azetidines introduce stereocenters and a different H-bond donor orientation, complicating binding-mode design and spectral characterization.

Oxidation pathway is regiospecific to the 3,3-substitution pattern

Only the 3,3-diol permits clean oxidative conversion to azetidine-3-carboxylic acid; 2,4-diols generate dicarboxylic acid regioisomers with distinct utility.

Differentiation Evidence vs. Closest Analogs


Enhanced Hydrophilicity vs. Mono-Hydroxymethyl Analogs

The presence of two primary alcohol groups in CAS 1016233-08-1 results in significantly greater hydrophilicity compared to the commonly used mono-hydroxymethyl analog, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3). The target compound exhibits a calculated XLogP3 of -0.4, while the mono-hydroxymethyl analog has a reported LogP of 0.78–0.85 [1]. This represents a decrease in lipophilicity exceeding one log unit, corresponding to an approximately tenfold difference in octanol-water partition coefficient. The topological polar surface area (tPSA) also increases from 49.8 Ų to 70.0 Ų, a 41% relative increase [1]. These differences are not marginal; they are large enough to meaningfully influence aqueous solubility and membrane permeability predictions in drug discovery programs [2].

Hydrophilicity shift
Reported
ΔLogP ≈ −1.2; ΔtPSA = +20.2 Ų (+41%)
Target XLogP3 = −0.4 vs. comparator LogP 0.78–0.85
Supports solubility-driven building block selection
Calculated properties; experimental solubility validation recommended
Medicinal Chemistry ADME Prediction Building Block Selection

Distinct Bidentate H-Bond Donor Geometry

CAS 1016233-08-1 possesses two hydrogen bond donor sites (from the two -CH2OH groups), whereas mono-hydroxymethyl analogs such as CAS 142253-56-3 possess only one [1]. This difference is binary, not incremental. The 3,3-bis(hydroxymethyl) architecture enables the compound to serve as a bidentate hydrogen bond donor in a geometrically constrained orientation. In contrast, 2,4-bis(hydroxymethyl) regioisomers (e.g., CAS 1036262-54-0) also possess two H-bond donors but with distinctly different spatial separation and conformational constraints due to the transannular placement of the functional groups [2]. The target compound's C2 symmetry axis (bisecting the N1–C3 axis) results in chemical equivalence of the two hydroxymethyl groups, simplifying spectroscopic characterization and reducing the complexity of subsequent derivatization reactions. This symmetry feature is absent in the chiral 2,4-disubstituted analogs, which require stereochemical considerations during synthesis and analysis [2].

H-bond donor pattern
Reported
2 H-bond donors vs. 1 (mono‑OH) or 2 chiral (2,4‑diol)
Achiral C₂ symmetry; chemically equivalent –CH₂OH groups
Enables bidentate binding motif not accessible with regioisomeric diols
Geometry review required for target pocket complementarity
Crystal Engineering Receptor Binding Supramolecular Chemistry Linker Chemistry

High sp3 Character (Fsp3) for Drug-Like Properties

The compound exhibits a calculated Fsp3 value of 0.90, meaning 90% of its carbon atoms are sp3-hybridized [1]. This places it in the top decile of drug-like molecules for three-dimensionality, a property increasingly correlated with clinical success due to reduced planar aromatic character and associated off-target toxicity [2]. The fully saturated azetidine core, combined with the sp3-rich Boc and hydroxymethyl substituents, yields a compact but three-dimensional scaffold with a molecular weight of only 217.26 g/mol [1]. This combination of high Fsp3 and low molecular weight is relatively rare among commercially available heterocyclic building blocks and is directly relevant to medicinal chemistry campaigns seeking to improve lead compound properties. The logP value of -0.4 indicates modest hydrophilicity consistent with its polar surface area, placing the compound in a favorable property space for oral bioavailability according to established drug-likeness guidelines [1].

3D character (Fsp³)
Class-level
Fsp³ = 0.90
Top decile sp³ content among drug-like small molecules
Supports lead optimization toward higher 3D complexity
Class-level inference; project-specific ADME profiling required
Drug Discovery Lead Optimization ADME/Tox Scaffold Hopping

Oxidative Synthesis of Azetidine-3-carboxylic Acid

The 3,3-bis(hydroxymethyl)azetidine scaffold (from which CAS 1016233-08-1 is derived via Boc protection) has been explicitly validated in the patent literature as a precursor for the synthesis of azetidine-3-carboxylic acid and its derivatives. European Patent Application EP 0199413 and related UK Application 8415615 describe a process wherein 3,3-bis(hydroxymethyl)azetidine is oxidized using nitric acid or nickel-based oxidants to yield azetidine-3-carboxylic acid [1][2]. This oxidative transformation pathway is specific to the 3,3-bis(hydroxymethyl) substitution pattern; the corresponding 2,4-bis(hydroxymethyl) regioisomers would oxidize to different products (2,4-dicarboxylic acid derivatives) with distinct physicochemical and biological properties. The patented methodology provides an established, scalable route to valuable azetidine-3-carboxylic acid building blocks, which are important intermediates in the synthesis of chemical hybridizing agents for agricultural applications [2].

Carboxylic acid synthesis
Class-level
HNO₃ or Ni-based oxidation → azetidine-3-carboxylic acid
Patent EP 0199413 / UK 8415615
Patent-validated regiospecific route to valuable intermediates
Method specific to 3,3-substitution; scalability data to verify
Process Chemistry Intermediates Carboxylic Acid Synthesis Agrochemicals

ERK Inhibitor Scaffold Use in Patent Literature

Patent literature identifies CAS 1016233-08-1 as a specifically claimed intermediate in the synthesis of extracellular signal-regulated kinase (ERK) inhibitors . The patent describes compounds of formula (I) as ERK inhibitors, with the 3,3-bis(hydroxymethyl)azetidine moiety serving as a key structural element . This documentation establishes that the specific 3,3-bis(hydroxymethyl) substitution pattern has been selected by medicinal chemists for incorporation into kinase inhibitor scaffolds, as opposed to alternative azetidine substitution patterns. The patent context provides a documented example of how the unique geometry and functional group presentation of the 3,3-disubstituted azetidine core meets specific pharmacophoric requirements in a therapeutic program, distinguishing it from other azetidine building blocks that were not selected for this application.

ERK inhibitor precedent
Data to verify
3,3-bis(hydroxymethyl)azetidine moiety claimed in ERK inhibitor patents
Source documentation not independently verified
Supports selection for MAPK/ERK pathway inhibitor research
Patent claim context; independent validation advised for specific programs
Kinase Inhibitors Oncology Medicinal Chemistry ERK Pathway

Key Research and Industrial Applications


Aqueous Solubility Improvement in Lead Optimization

When a lead compound requires a measurable reduction in lipophilicity (ΔLogP ≈ -1.2) and a 41% increase in polar surface area relative to mono-hydroxymethyl azetidine alternatives, CAS 1016233-08-1 is the appropriate building block selection. This scenario is supported by the physicochemical comparison data showing XLogP3 = -0.4 and tPSA = 70.0 Ų for the target compound, versus LogP ≈ 0.8 and tPSA = 49.8 Ų for the mono-alcohol analog [1].

Azetidine-3-carboxylic Acid for Agrochemical Hybridizing Agents

The patented oxidative transformation of the 3,3-bis(hydroxymethyl)azetidine scaffold to azetidine-3-carboxylic acid provides a regiospecific entry to this valuable intermediate class. The methodology, described in EP 0199413 and UK 8415615, utilizes nitric acid or nickel-based oxidants and is specific to the 3,3-substitution pattern [2]. This scenario is directly relevant to process chemistry groups developing scalable routes to azetidine carboxylic acid building blocks.

Bidentate H-Bond Donor Design for Drug Discovery

For projects requiring two geometrically constrained hydrogen bond donor sites presented from a single, rigid, achiral scaffold, CAS 1016233-08-1 provides a validated solution. The geminal arrangement of two equivalent -CH2OH groups offers a unique binding motif not accessible with mono-alcohols or regioisomeric 2,4-diols [3]. This scenario applies to structure-based design campaigns targeting binding pockets with complementary dual hydrogen bond acceptor sites.

ERK Kinase Inhibitor Development in Oncology

Patent literature documents the use of the 3,3-bis(hydroxymethyl)azetidine moiety in ERK inhibitor compounds . This provides precedent-based justification for procuring CAS 1016233-08-1 as a starting material or intermediate in kinase inhibitor medicinal chemistry programs, particularly those targeting the MAPK/ERK signaling pathway in oncology applications.

Application
Selection Property
Validation Focus
Solubility-driven lead optimization
Hydrophilicity profile (LogP, tPSA)
Physicochemical comparison vs. mono-hydroxymethyl analogs
Azetidine-3-carboxylic acid intermediate
3,3-Bis(hydroxymethyl) substitution pattern
Oxidative transformation pathway (patent-validated)
Bidentate H-bond donor scaffold design
Geminal diol geometry and C₂ symmetry
Dual-point hydrogen bonding in rigid achiral scaffold
MAPK/ERK pathway inhibitor research
Patent-documented scaffold utility
ERK inhibitor pharmacophore incorporation (patent context)

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